(3,4,5-Trichloro-2-thienyl)trimethylsilane
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Overview
Description
(3,4,5-Trichloro-2-thienyl)trimethylsilane is an organosilicon compound with the molecular formula C7H9Cl3SSi. It is characterized by the presence of a thienyl group substituted with three chlorine atoms and a trimethylsilyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4,5-Trichloro-2-thienyl)trimethylsilane typically involves the reaction of (3,4,5-Trichloro-2-thienyl)lithium with chlorotrimethylsilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction is usually performed at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: (3,4,5-Trichloro-2-thienyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thienyl ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides, alcohols, and amines, often in the presence of a base such as sodium hydride or potassium tert-butoxide.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various silyl ethers, amines, and other substituted derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include reduced thienyl derivatives.
Scientific Research Applications
(3,4,5-Trichloro-2-thienyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds and as a precursor for other organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent or as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (3,4,5-Trichloro-2-thienyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group can be easily replaced, allowing the compound to act as a versatile intermediate in organic synthesis. The thienyl ring’s electron-rich nature makes it susceptible to electrophilic attack, facilitating various substitution and addition reactions .
Comparison with Similar Compounds
- (3,4,5-Trichloro-2-thienyl)methylsilane
- (3,4,5-Trichloro-2-thienyl)dimethylsilane
- (3,4,5-Trichloro-2-thienyl)phenylsilane
Comparison: (3,4,5-Trichloro-2-thienyl)trimethylsilane is unique due to its specific substitution pattern and the presence of the trimethylsilyl group. This combination imparts distinct reactivity and stability compared to other similar compounds. The trimethylsilyl group provides steric protection and influences the compound’s reactivity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
trimethyl-(3,4,5-trichlorothiophen-2-yl)silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl3SSi/c1-12(2,3)7-5(9)4(8)6(10)11-7/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUBLONTVJHUFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=C(S1)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3SSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32552-34-4 |
Source
|
Record name | (3,4,5-TRICHLORO-2-THIENYL)TRIMETHYLSILANE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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